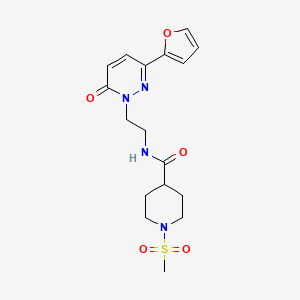
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex chemical compound that includes various functional groups such as a furan ring, a pyridazinone moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide generally involves multi-step organic synthesis. The process begins with the preparation of key intermediates:
Formation of the Furan-2-yl Intermediate:
Pyridazinone Formation: : The furan derivative undergoes further functionalization to introduce the pyridazinone moiety. This can be achieved via cyclization reactions involving hydrazine derivatives and diketones.
Piperidine Introduction: : The methylsulfonylpiperidine is attached through amide bond formation. This involves reacting the pyridazinone intermediate with piperidine-4-carboxylic acid and employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
On an industrial scale, the production involves optimized reaction conditions with a focus on yield and purity. Catalysts and high-throughput synthesis techniques may be employed to streamline the process and reduce cost.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes several chemical reactions:
Oxidation: : Introduction of oxygen atoms using oxidizing agents.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms using reducing agents.
Substitution: : Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenation reactions using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Depending on the reaction conditions, the compound can yield various derivatives with modifications on the furan, pyridazinone, or piperidine rings.
Scientific Research Applications
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has versatile applications:
Chemistry: : Used as an intermediate in complex organic synthesis.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: : Utilized in the production of novel materials and catalysts.
Mechanism of Action
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Can modulate signaling pathways by inhibiting or activating target proteins, leading to altered cellular responses.
Comparison with Similar Compounds
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide stands out due to its unique structure, which combines multiple pharmacophores.
List of Similar Compounds
N-(2-(3-(Furan-2-yl)pyridin-2-yl)ethyl)piperidine-4-carboxamide
3-(Furan-2-yl)-N-(2-(pyridin-2-yl)ethyl)pyridazin-1(6H)-one
1-(Methylsulfonyl)-N-(2-(3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
Each of these compounds shares structural similarities but differs in functional groups or ring systems, leading to varied biological and chemical properties.
Hope this hits the mark! If there's any specific section you'd like more depth on, just say so.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-27(24,25)20-9-6-13(7-10-20)17(23)18-8-11-21-16(22)5-4-14(19-21)15-3-2-12-26-15/h2-5,12-13H,6-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZWWCIQKVYPEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
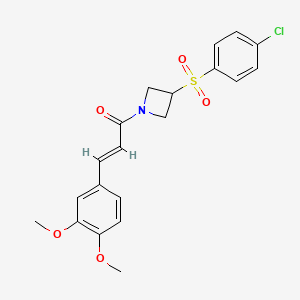
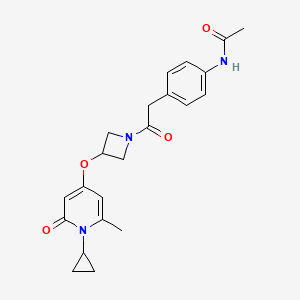
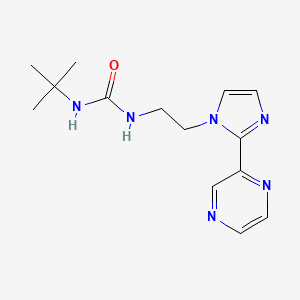
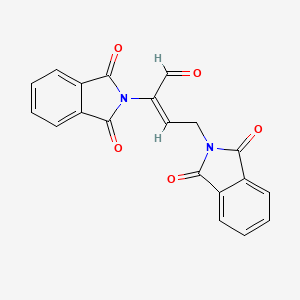
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

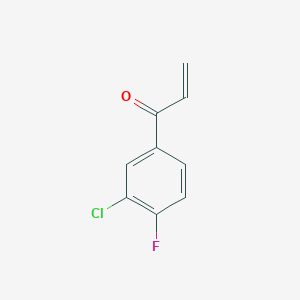
![2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2397788.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)
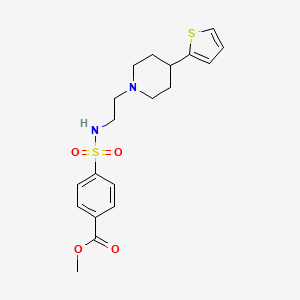
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)
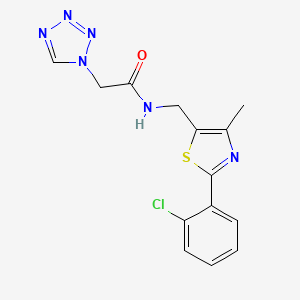
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
